molecular formula C9H5F4N B3350571 4,5,6,7-tetrafluoro-3-methyl-1H-indole CAS No. 28834-98-2

4,5,6,7-tetrafluoro-3-methyl-1H-indole

Cat. No.: B3350571
CAS No.: 28834-98-2
M. Wt: 203.14 g/mol
InChI Key: DMMPXYIWWNSUFY-UHFFFAOYSA-N
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Description

4,5,6,7-tetrafluoro-3-methyl-1H-indole is a fluorinated indole derivative. Indole derivatives are significant in various fields due to their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrafluoro-3-methyl-1H-indole typically involves the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine. This reaction forms a hydrazone intermediate, which then undergoes cyclization to produce the desired indole derivative . The reaction conditions often include the use of methanesulfonic acid as a catalyst under reflux in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrafluoro-3-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield brominated indole derivatives, while nucleophilic substitution with an amine can produce amino-substituted indoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-tetrafluoro-3-methyl-1H-indole is unique due to the combination of fluorine atoms and a methyl group on the indole ring. This combination can enhance the compound’s chemical stability, lipophilicity, and potential biological activity compared to its non-fluorinated or differently substituted counterparts .

Properties

IUPAC Name

4,5,6,7-tetrafluoro-3-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c1-3-2-14-9-4(3)5(10)6(11)7(12)8(9)13/h2,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMPXYIWWNSUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575059
Record name 4,5,6,7-Tetrafluoro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28834-98-2
Record name 4,5,6,7-Tetrafluoro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrafluoro-3-methyl-1H-indole
Reactant of Route 2
4,5,6,7-tetrafluoro-3-methyl-1H-indole
Reactant of Route 3
4,5,6,7-tetrafluoro-3-methyl-1H-indole
Reactant of Route 4
4,5,6,7-tetrafluoro-3-methyl-1H-indole
Reactant of Route 5
4,5,6,7-tetrafluoro-3-methyl-1H-indole
Reactant of Route 6
4,5,6,7-tetrafluoro-3-methyl-1H-indole

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